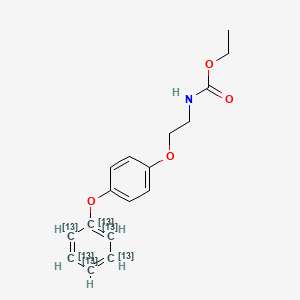

Fenoxycarb-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H19NO4 |

|---|---|

Molecular Weight |

307.29 g/mol |

IUPAC Name |

ethyl N-[2-[4-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenoxy]ethyl]carbamate |

InChI |

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i3+1,4+1,5+1,6+1,7+1,15+1 |

InChI Key |

HJUFTIJOISQSKQ-GPRCWHICSA-N |

Isomeric SMILES |

CCOC(=O)NCCOC1=CC=C(C=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |

Canonical SMILES |

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Fenoxycarb-13C6 in Modern Research: An In-depth Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Application of Isotopically Labeled Fenoxycarb

This technical guide delves into the critical function of Fenoxycarb-13C6 in contemporary research, providing a detailed resource for professionals in the fields of analytical chemistry, environmental science, and metabolic studies. This compound, the isotopically labeled form of the insect growth regulator Fenoxycarb, serves as an indispensable tool for ensuring accuracy and precision in the quantification of its unlabeled counterpart and for elucidating its metabolic fate.

Core Function: An Internal Standard for Precise Quantification

In analytical research, particularly in studies involving complex matrices such as food, soil, and water, the primary function of this compound is to act as an internal standard for chromatography-mass spectrometry (MS) techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis.

By introducing a known quantity of this compound into a sample prior to preparation and analysis, researchers can effectively compensate for variations that may occur during the experimental workflow. These variations can include sample loss during extraction and cleanup, matrix effects that suppress or enhance the analyte signal, and fluctuations in instrument performance. Because this compound is chemically identical to Fenoxycarb, it behaves similarly throughout the analytical process. However, its increased mass due to the six Carbon-13 isotopes allows it to be distinguished from the native analyte by the mass spectrometer. This enables the calculation of a response ratio between the analyte and the internal standard, leading to more accurate and reliable quantification.

| Property | Value | Source |

| Chemical Formula | C₁₁¹³C₆H₁₉NO₄ | |

| Molecular Weight | 307.34 g/mol | PubChem |

| Isotopic Enrichment | ≥99% ¹³C | Supplier Data |

| Chemical Purity | ≥98% | Supplier Data |

| Appearance | White to off-white solid | |

| Solubility in Water | 6 mg/L at 20°C (for unlabeled) | PubChem |

Key Research Applications

The use of this compound is paramount in several key areas of research:

-

Environmental Monitoring: To accurately quantify Fenoxycarb residues in environmental samples such as soil, water, and sediment, helping to assess its environmental fate and potential impact.

-

Food Safety and Residue Analysis: For the precise measurement of Fenoxycarb residues in agricultural products to ensure compliance with regulatory limits.

-

Metabolic Studies: To trace the metabolic pathways of Fenoxycarb in organisms, identifying and quantifying its metabolites to understand its biotransformation and toxicokinetics.

-

Toxicology Research: In studies investigating the toxic effects of Fenoxycarb, this compound allows for accurate dose-response assessments.

Experimental Protocols

A typical workflow for the analysis of Fenoxycarb in a food matrix using this compound as an internal standard involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.

Sample Preparation (QuEChERS Method for Fruit Matrix)

This protocol is a general guideline and may require optimization for specific fruit types.

-

Homogenization: Weigh 10-15 g of a representative portion of the fruit sample into a blender and homogenize until a uniform consistency is achieved.

-

Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of this compound standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and for high-sugar matrices, 150 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrument and application.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute Fenoxycarb.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fenoxycarb | 302.1 | 88.0 | 116.2 |

| This compound | 308.1 | 94.0 | 122.2 |

Note: The specific product ions for this compound will be shifted by +6 Da from the unlabeled compound, assuming the fragmentation does not involve the loss of the labeled carbon atoms. These transitions should be empirically determined and optimized.

Visualizing Key Pathways and Workflows

To further elucidate the role and context of this compound in research, the following diagrams illustrate the analytical workflow, Fenoxycarb's mode of action, and its potential metabolic fate.

Caption: Workflow for Fenoxycarb analysis using this compound as an internal standard.

Caption: Simplified signaling pathway of Fenoxycarb as a juvenile hormone (JH) agonist in insects.

Caption: Conceptual metabolic and degradation pathways of Fenoxycarb.

Conclusion

This compound is an essential tool for researchers requiring high-quality, reliable data on the presence and behavior of Fenoxycarb in various matrices. Its application as an internal standard in LC-MS/MS methods significantly enhances the accuracy and precision of quantification, which is crucial for regulatory compliance, environmental assessment, and toxicological studies. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field, enabling them to implement robust and effective analytical strategies.

References

An In-depth Technical Guide to Fenoxycarb-13C6: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Fenoxycarb-13C6, an isotopically labeled form of the insect growth regulator Fenoxycarb. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Properties

This compound is a stable isotope-labeled analog of Fenoxycarb, where six carbon atoms in the phenyl ring have been replaced with Carbon-13 isotopes. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques. The physical and chemical properties of this compound are summarized below, alongside the properties of its unlabeled counterpart for comparison.

Table 1: General and Chemical Properties of this compound and Fenoxycarb

| Property | This compound | Fenoxycarb (unlabeled) |

| IUPAC Name | ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate-d6 | ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate[1][2] |

| CAS Number | Not explicitly available, 72490-01-8 for unlabeled[1][2][3] | 72490-01-8 |

| Molecular Formula | ¹³C₆C₁₁H₁₉NO₄ | C₁₇H₁₉NO₄ |

| Molecular Weight | 307.29 g/mol | 301.34 g/mol |

| Canonical SMILES | CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |

| InChI Key | HJUFTIJOISQSKQ-UHFFFAOYSA-N | HJUFTIJOISQSKQ-UHFFFAOYSA-N |

| Appearance | White crystalline solid | White crystalline solid |

| Purity | ≥ 98.0% | Analytical standard grade available |

| Isotopic Enrichment | ≥ 99% ¹³C | Not Applicable |

| Stability | Stable for ≥ 1 year under recommended storage | Stable under recommended storage conditions |

Table 2: Solubility and Physical Constants of Fenoxycarb

| Property | Value | Conditions |

| Water Solubility | 6.00 mg/L | at 20 °C |

| Solubility in Organic Solvents | Soluble in ethanol (510 g/L), acetone (770 g/L), toluene (630 g/L), n-octanol (130 g/L) | at 25 °C |

| Slightly soluble in n-hexane (5.3 g/L) | at 25 °C | |

| Melting Point | 53-54 °C | Not specified |

| Vapor Pressure | 0.0078 mPa | at 20 °C |

| Octanol-Water Partition Coefficient (logP) | 4.3010 | Not specified |

Chemical Structure

The chemical structure of Fenoxycarb consists of a carbamate functional group linked to a phenoxyphenoxy ethyl moiety. In this compound, six carbon atoms on one of the phenyl rings are substituted with ¹³C isotopes.

Caption: Chemical structure of this compound.

Experimental Protocols

While the specific synthesis protocol for this compound is proprietary to the manufacturers, a general synthesis for unlabeled Fenoxycarb has been described. A plausible route for the labeled compound would involve the use of a ¹³C₆-labeled precursor. A general multi-step synthesis for Fenoxycarb is as follows:

-

Etherification: 4-phenoxyphenol is reacted with 2-chloroethylamine to form the intermediate, 2-(4-phenoxyphenoxy)ethylamine.

-

Carbamate Formation: The intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield Fenoxycarb. This reaction is typically performed in an organic solvent like dichloromethane under anhydrous conditions.

For the synthesis of this compound, a potential starting material would be [¹³C₆]-phenol, which can be used to synthesize the labeled 4-phenoxyphenol precursor.

A common application for this compound is as an internal standard in the quantification of Fenoxycarb residues in various matrices. A typical workflow for such an analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is outlined below.

Workflow for Fenoxycarb Residue Analysis

Caption: General workflow for the analysis of Fenoxycarb residues.

Detailed Experimental Steps:

-

Sample Preparation: A representative sample (e.g., fruit, vegetable, or soil) is homogenized. A known amount of this compound internal standard is added to the homogenized sample.

-

Extraction: The target analyte and the internal standard are extracted from the matrix using an organic solvent such as acetone or methanol.

-

Partitioning: The extract is then subjected to liquid-liquid partitioning, for instance, with dichloromethane, to separate the analytes from water-soluble components.

-

Cleanup: To remove interfering matrix components, the extract is purified using column chromatography, commonly with a Florisil stationary phase.

-

Analysis: The purified extract is concentrated and analyzed by a suitable instrumental technique, such as High-Performance Liquid Chromatography coupled with a Mass Spectrometer (HPLC-MS) or a UV detector. Quantification is achieved by comparing the signal of the native Fenoxycarb to that of the known concentration of the this compound internal standard.

A fast HPLC method has also been developed for the determination of Fenoxycarb in veterinary shampoo using a fused-core column. This method involves sample dilution with the mobile phase followed by direct injection into the HPLC system.

Applications

This compound is primarily used as an internal standard in analytical laboratories for the accurate quantification of Fenoxycarb in environmental and biological samples. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. This is crucial for regulatory monitoring of pesticide residues in food and the environment.

References

Fenoxycarb-13C6: A Technical Guide to Isotopic Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Fenoxycarb-13C6, a stable isotope-labeled internal standard essential for robust quantitative analysis in research and development. This document details the quality attributes of this compound, outlines the methodologies for its characterization, and illustrates a typical workflow for its quality assessment.

Core Concepts: Isotopic Enrichment and Chemical Purity

In the context of stable isotope-labeled compounds such as this compound, it is critical to differentiate between chemical purity and isotopic enrichment.

-

Chemical Purity: This refers to the percentage of the material that is the desired chemical compound, irrespective of its isotopic composition. High chemical purity is crucial to avoid interference from impurities in analytical assays.

-

Isotopic Enrichment: This quantifies the percentage of the labeled compound in which the carbon atoms at the labeled positions are indeed the 13C isotope. High isotopic enrichment is vital for maximizing the signal-to-noise ratio and minimizing contributions from the naturally occurring unlabeled (12C) compound in sensitive mass spectrometry-based assays. This compound is the 13C labeled version of Fenoxycarb and is primarily used as a tracer for quantitation in drug development.[1]

Quantitative Data for this compound

The quality of this compound is paramount for its application as an internal standard. The following table summarizes the typical specifications for the chemical purity and isotopic enrichment of commercially available this compound.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98.00% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99% 13C | Mass Spectrometry (MS) |

Data sourced from a representative Certificate of Analysis for [13C6]-Fenoxycarb.[2]

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires specific and validated analytical methodologies.

Determination of Chemical Purity by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Ultraviolet-Visible (UV) or Mass Spectrometry (MS) detector, is the standard method for assessing the chemical purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

UV-Visible (UVD) or Mass Spectrometry (MS) detector

Procedure:

-

Standard and Sample Preparation: A certified reference standard of unlabeled Fenoxycarb is used to establish the retention time and response. A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatographic Conditions: A gradient elution is typically employed to separate this compound from any potential impurities.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm or by MS in Selected Ion Monitoring (SIM) mode.

-

-

Data Analysis: The chromatogram is analyzed to identify the peak corresponding to this compound. The area of this peak is compared to the total area of all peaks in the chromatogram to calculate the chemical purity as a percentage.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic enrichment of 13C-labeled compounds.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Infusion: A dilute solution of this compound is directly infused into the mass spectrometer.

-

Mass Spectral Acquisition: The mass spectrum is acquired in full scan mode over a mass range that includes the molecular ions of both unlabeled Fenoxycarb (C17H19NO4) and this compound ([13C6]C11H19NO4).

-

Data Analysis: The relative intensities of the molecular ion peaks corresponding to the fully labeled compound (M+6) and any less-labeled variants (M+5, M+4, etc.) are measured. The isotopic enrichment is calculated based on the abundance of the M+6 ion relative to the sum of all isotopic variants.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the quality control of this compound and a conceptual signaling pathway where such a labeled compound might be used as a tracer.

Caption: Quality control workflow for this compound.

Caption: Use of this compound in a quantitative assay.

References

Fenoxycarb-¹³C₆ as a Tracer in Metabolic Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the principles and methodologies for using Fenoxycarb-¹³C₆ as a tracer in metabolic studies. Due to the limited availability of public data on Fenoxycarb-¹³C₆, this document outlines a framework based on the known properties of Fenoxycarb and established principles of isotope tracer studies.

Introduction to Fenoxycarb and Isotope Tracers

Fenoxycarb is a carbamate insecticide that functions as an insect growth regulator.[1] It mimics the action of juvenile hormone, disrupting the developmental processes of insects, such as molting and metamorphosis.[2][3] Understanding the metabolic fate of Fenoxycarb in target and non-target organisms is crucial for assessing its efficacy, environmental impact, and potential toxicological risks.

Isotopically labeled compounds, such as Fenoxycarb-¹³C₆, are invaluable tools in metabolic research. By replacing six of the carbon atoms in the Fenoxycarb molecule with the stable isotope ¹³C, researchers can differentiate the administered compound and its metabolites from endogenous molecules. This allows for precise tracking, identification, and quantification of metabolic products, providing a clear picture of the metabolic pathways.[4][5]

Key Properties of Fenoxycarb:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₄ | |

| Molecular Weight | 301.34 g/mol | |

| Water Solubility | 6.00 mg/L at 20 °C | |

| Mechanism of Action | Juvenile hormone mimic |

Proposed Metabolic Pathways of Fenoxycarb

Based on the chemical structure of Fenoxycarb (an aromatic ether and a carbamate ester), its metabolism is likely to proceed through several key reactions:

-

Ester Hydrolysis: The carbamate ester linkage is a primary target for hydrolysis, leading to the cleavage of the molecule.

-

Ether Cleavage: The ether bonds in the phenoxyphenoxy group may be cleaved.

-

Hydroxylation: The aromatic rings are susceptible to hydroxylation.

-

Conjugation: The resulting metabolites can be further conjugated with endogenous molecules like sugars or sulfates to facilitate excretion.

The following diagram illustrates a proposed metabolic pathway for Fenoxycarb.

Caption: Proposed metabolic pathway of Fenoxycarb.

Experimental Design for a Metabolic Study Using Fenoxycarb-¹³C₆

A typical metabolic study using Fenoxycarb-¹³C₆ would involve the following steps:

-

Synthesis of Fenoxycarb-¹³C₆: The synthesis would involve incorporating six ¹³C atoms into the phenoxy rings of the molecule. This would likely be achieved by starting with ¹³C₆-labeled phenol.

-

Dosing and Sample Collection: The labeled compound is administered to the model organism (e.g., insects, rodents, or in vitro systems like cell cultures or microsomes). Samples such as urine, feces, blood, and tissues are collected at various time points.

-

Sample Preparation: Samples are processed to extract the parent compound and its metabolites. This may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Analysis by LC-MS/MS: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratios of Fenoxycarb-¹³C₆ and its expected ¹³C-labeled metabolites.

-

Data Analysis and Pathway Elucidation: The data from the LC-MS/MS analysis is used to identify and quantify the metabolites and to reconstruct the metabolic pathway.

The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for a Fenoxycarb-¹³C₆ metabolic study.

Analytical Methodologies

The primary analytical technique for a Fenoxycarb-¹³C₆ tracer study is LC-MS/MS. This method offers high sensitivity and selectivity, allowing for the detection and quantification of low levels of the labeled compound and its metabolites in complex biological matrices.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Mass of Fenoxycarb-¹³C₆ |

| Product Ions (Q3) | Specific fragment ions of Fenoxycarb-¹³C₆ |

Hypothetical Quantitative Data

The following tables present hypothetical data from a study investigating the metabolism of Fenoxycarb-¹³C₆ in a model organism.

Table 1: Pharmacokinetic Parameters of Fenoxycarb-¹³C₆ in Plasma

| Parameter | Value |

| Cmax (ng/mL) | 500 |

| Tmax (hr) | 2 |

| AUC (ng*hr/mL) | 2500 |

| Half-life (hr) | 8 |

Table 2: Distribution of Radioactivity (% of Administered Dose) 24 hours Post-Dose

| Sample | % of Dose |

| Urine | 60 |

| Feces | 30 |

| Tissues | 5 |

| Carcass | 5 |

Table 3: Metabolite Profile in Urine (% of Total Radioactivity)

| Metabolite | % of Total |

| Parent Fenoxycarb-¹³C₆ | 5 |

| Hydrolyzed Metabolite | 40 |

| Hydroxylated Metabolite | 25 |

| Conjugated Metabolites | 30 |

Logical Framework for Isotope Tracer Studies

The use of a stable isotope-labeled tracer like Fenoxycarb-¹³C₆ provides a definitive way to trace the metabolic fate of the compound. The logic behind this approach is illustrated in the diagram below.

References

Environmental Fate and Degradation of Fenoxycarb-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb, a carbamate ester insecticide, acts as an insect growth regulator by mimicking the action of juvenile hormone, disrupting the molting and development of various insect pests.[1] Its application in agriculture and public health necessitates a thorough understanding of its environmental fate and degradation to assess potential ecological risks. This technical guide provides an in-depth overview of the environmental persistence, degradation pathways, and key metabolites of Fenoxycarb. While this document focuses on Fenoxycarb, the environmental fate of Fenoxycarb-13C6 is expected to be comparable, as isotopic labeling is a common technique used in environmental fate studies to trace the molecule and its degradation products without significantly altering its chemical behavior.

Physicochemical Properties and Environmental Mobility

Fenoxycarb is a white crystalline solid with low water solubility and a moderate to strong tendency to bind to soil particles.[2][3] These properties suggest a low potential for leaching into groundwater.[3] Its vapor pressure is low, indicating that volatilization from soil or water surfaces is not a significant dissipation pathway.

Degradation in Environmental Compartments

Fenoxycarb degrades in the environment through a combination of biotic and abiotic processes, with photolysis and microbial degradation being the primary routes. The persistence of Fenoxycarb varies significantly depending on the environmental compartment and conditions.

Degradation in Soil

In the soil environment, Fenoxycarb is generally considered to have low persistence.[4] The primary mechanism of degradation is microbial metabolism. The degradation often follows biphasic kinetics, with an initial rapid primary degradation phase followed by a slower secondary phase.

Table 1: Aerobic and Anaerobic Soil Degradation of Fenoxycarb

| Condition | Half-life (Primary) | Half-life (Secondary) | Reference |

| Aerobic | 6.7 hours | 8.2 months | |

| Anaerobic | 16 days | 8.5 months |

Evidence suggests that Fenoxycarb rapidly breaks down into several minor, non-accumulating components, which are then further degraded to carbon dioxide.

Degradation in Water

The fate of Fenoxycarb in aquatic systems is primarily governed by photolysis. It is stable to hydrolysis across a range of environmentally relevant pH values.

Table 2: Hydrolysis and Photolysis of Fenoxycarb in Water

| Degradation Process | Condition | Half-life | Reference |

| Hydrolysis | pH 5 | 1,406 days | |

| pH 7 | 3,136 days | ||

| pH 9 | 4,101 days | ||

| Aqueous Photolysis | pH 7 | 18-23 days |

Fenoxycarb in the water column can partition to sediment, where it undergoes further degradation. The overall half-life in a combined water-sediment system is on the order of weeks.

Degradation Pathways

The degradation of Fenoxycarb proceeds through several pathways, leading to the formation of various transformation products before eventual mineralization to CO2.

Photodegradation Pathway

Under the influence of sunlight, particularly in aqueous environments, Fenoxycarb undergoes photolytic degradation. The primary photoproducts identified are p-phenylphenol and 2-hydroxydibenzofuran.

Caption: Photodegradation pathway of Fenoxycarb in water.

Biotic Degradation Pathway

In soil and sediment, microbial communities play a crucial role in the breakdown of Fenoxycarb. The initial steps likely involve the cleavage of the carbamate and ether linkages, followed by further degradation of the resulting aromatic rings. While specific microbial metabolites are not well-documented in the reviewed literature, the ultimate fate is mineralization to CO2.

Experimental Protocols for Environmental Fate Studies

The assessment of the environmental fate of chemicals like this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The use of 13C-labeled compounds is instrumental in these studies, allowing for the tracing of the parent compound and its transformation products.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

-

Test System: Soil samples are typically collected from relevant agricultural areas. For the test, the soil is sieved and its characteristics (pH, organic carbon content, texture) are determined.

-

Application: A solution of 13C6-Fenoxycarb is applied to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas.

-

Sampling and Analysis: At various time points, soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector to quantify this compound and its degradation products.

-

Mineralization: Evolved 14CO2 (if 14C-labeled substance is used) or, in the case of 13C, enriched CO2 is trapped in a suitable solution and quantified to assess the extent of mineralization.

-

Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted over time to determine degradation rates (DT50 values).

Caption: Experimental workflow for OECD 307 soil degradation study.

Phototransformation of Chemicals in Water (OECD 316)

This guideline is used to determine the rate of direct photolysis of chemicals in water.

Experimental Workflow:

-

Test Solution: A solution of 13C6-Fenoxycarb is prepared in a buffered, purified water.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel to account for any non-photolytic degradation.

-

Sampling: Aliquots of the solution are taken at various time intervals.

-

Analysis: The concentration of 13C6-Fenoxycarb and its phototransformation products in the samples is determined by HPLC-MS or other suitable analytical methods.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the photolysis half-life.

Caption: Experimental workflow for OECD 316 water phototransformation study.

Ready Biodegradability (OECD 301)

A series of methods under OECD 301 are used to screen for the ready biodegradability of chemicals. These tests measure the conversion of the test substance to CO2 or the consumption of oxygen by microorganisms over a 28-day period. A substance is considered readily biodegradable if it meets specific pass levels within a 10-day window.

Conclusion

Fenoxycarb is a non-persistent insecticide in the environment, with its degradation being primarily driven by microbial activity in soil and photolysis in water. The use of isotopically labeled this compound in environmental fate studies, following standardized OECD protocols, allows for a detailed understanding of its degradation kinetics and pathways. The main degradation processes lead to the formation of smaller, less complex molecules that are eventually mineralized to carbon dioxide. This comprehensive understanding of its environmental behavior is crucial for conducting accurate ecological risk assessments and ensuring its safe use in various applications.

References

Technical Guide to the Physical Characteristics of Fenoxycarb-13C6 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Fenoxycarb-13C6 powder. This compound is the isotopically labeled version of Fenoxycarb, an insect growth regulator. While specific experimental data for the 13C6 labeled compound is limited in publicly available literature, the physical properties are expected to be nearly identical to those of unlabeled Fenoxycarb. The substitution of 12C with 13C atoms does not significantly alter the bulk physical properties of the molecule.

Core Physical Properties

This compound is a stable isotope-labeled compound used as an internal standard in analytical chemistry, particularly in residue analysis for environmental and food safety applications.[1] Its physical characteristics are crucial for its proper handling, storage, and application in experimental settings.

Appearance: At room temperature, this compound is a solid.[2][3][4] Sources describe the unlabeled compound as a white to off-white solid or a white crystalline solid.[2] It has also been described as a light brown lumpy powder in its technical form.

Molecular Formula: C₁₇H₁₉NO₄ (with six 13C atoms)

Molecular Weight: Approximately 307.29 g/mol .

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of Fenoxycarb. These values are considered representative for this compound.

| Property | Value | Notes |

| Melting Point | 53-54 °C | |

| Solubility in Water | 6.00 mg/L at 20 °C | |

| Solubility in Organic Solvents | Highly soluble in most organic solvents (250 g/L) such as acetone, chloroform, diethyl ether, ethyl acetate, methanol, and toluene. Slightly soluble in hexane (5 g/L). Also reported as slightly soluble in chloroform and methanol. In DMSO, solubility is 8.33 mg/mL. | Solubilities in g/L at 25°C: ethanol (510), acetone (770), toluene (630), n-hexane (5.3), n-octanol (130). |

| LogP (Octanol-Water Partition Coefficient) | 4.30 | |

| Vapor Pressure | 6.5 x 10⁻⁶ mmHg at 25 °C (estimated) | |

| Density | 1.23 g/cm³ at 20 °C |

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

-

Solid Form: The powder is stable for at least one year. Unlabeled Fenoxycarb powder is reported to be stable for over two years when stored below 40°C in a closed container. Recommended storage for the solid is at -20°C for up to 3 years.

-

In Solvent: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or -20°C for up to 1 month.

-

Hydrolysis: Fenoxycarb is stable to hydrolysis in aqueous solutions at pH 3, 7, and 9 at temperatures up to 50°C.

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of this compound would follow standard methods for chemical analysis. Below is a generalized workflow.

1. Visual Characterization: The color and physical state are determined by visual inspection at ambient temperature and pressure.

2. Melting Point Determination: A calibrated melting point apparatus is used. A small amount of the powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

3. Solubility Assessment: A known mass of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4. Stability Studies: To assess thermal and hydrolytic stability, samples of this compound are stored under controlled conditions (e.g., different temperatures and pH values) for a defined period. The purity and concentration of the compound are monitored over time using a stability-indicating analytical method like HPLC.

Diagrams

The following diagrams illustrate a typical experimental workflow for the physical characterization of a chemical powder like this compound.

Caption: Workflow for Physical Characterization of this compound.

References

Fenoxycarb-13C6 vs. Unlabeled Fenoxycarb: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Fenoxycarb-13C6 and its unlabeled counterpart. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary for utilizing these compounds in experimental settings. This guide covers their core differences, physicochemical properties, and applications in analytical and biological research, complete with detailed experimental protocols and visual aids.

Core Differences and Physicochemical Properties

The fundamental distinction between this compound and unlabeled Fenoxycarb lies in the isotopic enrichment of the former. In this compound, six carbon atoms within the phenoxy ring of the molecule have been replaced with the stable, heavier carbon-13 (¹³C) isotope. This isotopic labeling does not alter the chemical reactivity of the molecule but imparts a distinct mass difference, which is the cornerstone of its utility in sensitive analytical techniques.

From a biological perspective, the isotopic labeling in this compound is not expected to significantly alter its interaction with biological systems compared to the unlabeled form. The key physicochemical properties are summarized in the table below.

| Property | Unlabeled Fenoxycarb | This compound |

| Molecular Formula | C₁₇H₁₉NO₄ | ¹³C₆C₁₁H₁₉NO₄ |

| Molecular Weight | ~301.34 g/mol | ~307.34 g/mol |

| Monoisotopic Mass | ~301.1314 g/mol | ~307.1516 g/mol |

| Appearance | White crystalline solid | Not specified, expected to be a solid |

| Melting Point | 53-54 °C | Not specified, expected to be similar to unlabeled |

| Water Solubility | 6 mg/L at 20 °C | Not specified, expected to be similar to unlabeled |

| LogP | 4.3 | Not specified, expected to be similar to unlabeled |

| Isotopic Enrichment | Natural abundance | ≥ 99% ¹³C |

Analytical Applications: Quantitative Analysis using Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for the quantitative analysis of unlabeled Fenoxycarb in various matrices using isotope dilution mass spectrometry (ID-MS), most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The co-elution of the labeled and unlabeled analogs and their identical ionization efficiencies allow for precise correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1][2][3][4][5]

Experimental Protocol: Quantitative Analysis of Fenoxycarb in a Biological Matrix by LC-MS/MS

This protocol outlines a general procedure for the quantification of Fenoxycarb in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

-

Unlabeled Fenoxycarb standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Biological matrix (e.g., rat plasma)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of unlabeled Fenoxycarb and this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of unlabeled Fenoxycarb by serial dilution of the stock solution.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of the biological matrix sample, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Unlabeled Fenoxycarb: e.g., m/z 302.1 -> 115.1

-

This compound: e.g., m/z 308.1 -> 121.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the unlabeled Fenoxycarb to the this compound internal standard against the concentration of the unlabeled Fenoxycarb standards.

-

Quantify the concentration of Fenoxycarb in the unknown samples using the calibration curve.

-

Workflow Diagram

Biological Activity and Mechanism of Action

Fenoxycarb acts as an insect growth regulator by mimicking the action of juvenile hormone (JH). It binds to the juvenile hormone receptor, preventing the metamorphosis of larvae into adults and disrupting embryogenesis. Interestingly, studies have also revealed that Fenoxycarb can inhibit brassinosteroid (BR) action in plants, suggesting a broader range of biological activity.

The biological activity of this compound is expected to be identical to that of unlabeled Fenoxycarb, as isotopic labeling does not typically alter receptor binding affinity or metabolic pathways.

Experimental Protocol: Competitive Radioligand Binding Assay for Juvenile Hormone Receptor

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of Fenoxycarb for the juvenile hormone receptor (JHR). A radiolabeled JH analog (e.g., [³H]-Methoprene) is used as the radioligand.

Materials:

-

Source of JHR (e.g., insect cell membranes expressing recombinant JHR)

-

Radiolabeled JH analog (e.g., [³H]-Methoprene)

-

Unlabeled Fenoxycarb

-

Unlabeled JH III (for determining non-specific binding)

-

Binding buffer (e.g., Tris-HCl with BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Prepare membrane fractions from cells expressing the JHR according to standard protocols. Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Membranes + Binding Buffer

-

Non-specific Binding (NSB): Radioligand + Membranes + Excess Unlabeled JH III + Binding Buffer

-

Competition: Radioligand + Membranes + Varying concentrations of unlabeled Fenoxycarb + Binding Buffer

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Fenoxycarb concentration.

-

Determine the IC₅₀ value (the concentration of Fenoxycarb that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway Diagrams

Juvenile Hormone Signaling Pathway

Fenoxycarb, as a JH mimic, activates this pathway, leading to the inhibition of metamorphosis.

Brassinosteroid Signaling Pathway Inhibition by Fenoxycarb

Fenoxycarb has been shown to inhibit the brassinosteroid (BR) signaling pathway in plants, leading to phenotypes characteristic of BR-deficient mutants.

Metabolic Studies

Understanding the metabolic fate of Fenoxycarb is crucial for assessing its bioactivity and potential toxicity. In vitro metabolism studies using liver microsomes are a common approach to identify metabolic pathways and potential metabolites.

Experimental Protocol: In Vitro Metabolism of Fenoxycarb using Liver Microsomes

This protocol provides a general framework for studying the in vitro metabolism of Fenoxycarb using liver microsomes from a relevant species (e.g., rat, human).

Materials:

-

Unlabeled Fenoxycarb

-

Liver microsomes (e.g., rat liver microsomes)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (e.g., 0.5 mg/mL final protein concentration)

-

Fenoxycarb (e.g., 1 µM final concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the remaining Fenoxycarb and identify potential metabolites.

-

Use a full scan or precursor ion scan to screen for potential metabolites, followed by product ion scans to elucidate their structures.

-

-

Data Analysis:

-

Plot the concentration of Fenoxycarb against time to determine the rate of metabolism.

-

Identify and characterize the structures of any detected metabolites based on their mass-to-charge ratios and fragmentation patterns.

-

Conclusion

This compound serves as an indispensable tool for the accurate quantification of unlabeled Fenoxycarb, offering significant advantages in analytical chemistry due to its isotopic purity and co-elution with the native compound. While its biological activity is presumed to be identical to that of unlabeled Fenoxycarb, this guide provides the necessary foundational knowledge and experimental frameworks for researchers to confidently employ both labeled and unlabeled forms in their studies. The detailed protocols and signaling pathway diagrams offer a starting point for investigating the multifaceted biological effects of this insect growth regulator.

References

- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Understanding the Mass Shift of Fenoxycarb-13C6 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed for Fenoxycarb-13C6 in mass spectrometry, a critical aspect for its use as an internal standard in quantitative analytical studies. This document details the underlying principles, experimental considerations, and data interpretation related to the isotopic labeling of Fenoxycarb.

Introduction to Fenoxycarb and Isotopic Labeling

Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator.[1][2] Its chemical formula is C₁₇H₁₉NO₄, with a monoisotopic mass of approximately 301.1314 Da and a molecular weight of about 301.34 g/mol .[1][3] In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. This compound is the stable isotope-labeled analog of Fenoxycarb, where six carbon-12 atoms (¹²C) in the molecule have been replaced with carbon-13 atoms (¹³C). This isotopic substitution results in a molecule that is chemically identical to Fenoxycarb but has a greater mass.

The primary advantage of using this compound as an internal standard is that it co-elutes with the unlabeled analyte (Fenoxycarb) during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, due to its increased mass, it can be distinguished from the native analyte by the mass analyzer, allowing for accurate quantification even in complex matrices.

The Mass Shift of this compound

The mass shift between Fenoxycarb and this compound is a direct consequence of the difference in the mass of ¹²C and ¹³C isotopes. The mass of a ¹²C atom is defined as exactly 12 atomic mass units (amu), while the mass of a ¹³C atom is approximately 13.003355 amu.

Therefore, the replacement of six ¹²C atoms with ¹³C atoms results in a nominal mass increase of 6 Da.

Table 1: Molecular Properties of Fenoxycarb and this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) | Mass Shift from Fenoxycarb (Da) |

| Fenoxycarb | C₁₇H₁₉NO₄ | 301.1314 | 301.34 | 0 |

| This compound | ¹³C₆C₁₁H₁₉NO₄ | 307.1515 | 307.38 | +6.0201 |

Note: The exact mass shift is slightly more than 6 Da due to the precise mass difference between ¹³C and ¹²C.

This predictable and well-defined mass shift is the cornerstone of its utility in isotope dilution mass spectrometry.

Mass Spectrometry Analysis of Fenoxycarb and this compound

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are powerful techniques for the analysis of Fenoxycarb. When using this compound as an internal standard, the same analytical method can be applied to both compounds.

Experimental Protocol: LC-MS/MS Analysis

A common approach for the analysis of Fenoxycarb in various matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[4]

-

Homogenization: Homogenize 10-15 g of the sample.

-

Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard solution (this compound). Shake vigorously for 1 minute.

-

Salting Out: Add a mixture of salts, typically magnesium sulfate and sodium chloride, to induce phase separation. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. Vortex and centrifuge.

-

Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or diluted if necessary.

LC-MS/MS Parameters

Table 2: Typical LC-MS/MS Parameters for Fenoxycarb Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |

| Gradient | Start with a high percentage of A, ramp up to a high percentage of B, and then return to initial conditions for equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Fenoxycarb) | m/z 302.1 |

| Precursor Ion (this compound) | m/z 308.1 |

| Product Ions (Fenoxycarb) | m/z 116.1, m/z 88.1 (example transitions) |

| Product Ions (this compound) | m/z 122.1, m/z 94.1 (predicted transitions) |

| Collision Energy | Optimized for each transition |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

dot

References

The Pivotal Role of Fenoxycarb-13C6 in Advancing Insect Growth Regulator Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Fenoxycarb-13C6 in the study of insect growth regulators (IGRs). As an isotopically labeled internal standard, this compound is instrumental in achieving accurate and precise quantification of the widely used IGR, fenoxycarb. This document details its application in modern analytical methodologies, explores the biochemical pathways it helps to elucidate, and provides comprehensive experimental protocols for its use.

Introduction to Fenoxycarb and the Need for Precise Quantification

Fenoxycarb is a carbamate insecticide that acts as a juvenile hormone analog (JHA), disrupting the normal development and reproduction of various insect pests. It is valued for its specificity and relatively low toxicity to non-target organisms like birds and mammals. However, its potential impact on aquatic invertebrates and its classification as a potential endocrine disruptor necessitate sensitive and accurate monitoring in environmental and food matrices.

Traditional analytical methods for pesticide residue analysis can be hampered by matrix effects, leading to inaccuracies in quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for overcoming these challenges. By incorporating six carbon-13 atoms, this compound is chemically identical to fenoxycarb but has a distinct mass, allowing it to be differentiated by mass spectrometry. This enables the powerful technique of isotope dilution mass spectrometry (IDMS), which corrects for analyte losses during sample preparation and variations in instrument response.

Physicochemical Properties of this compound

The properties of this compound are essentially identical to those of fenoxycarb, with the exception of its molecular weight. This similarity is crucial for its function as an effective internal standard.

| Property | Value |

| Product Number | C4640 |

| Unlabeled CAS Number | 72490-01-8 |

| Molecular Formula | ¹³C₆C₁₁H₁₉NO₄ |

| Molecular Weight | 307.29 g/mol |

| Minimum Purity | 98.00 % |

| Minimum Isotopic Enrichment | 99% ¹³C |

| Appearance | White Crystalline Solid |

| Solubility | Soluble in organic solvents; slightly soluble in hexane. Water solubility: 6.00 mg/L at 20 °C. |

| Stability | Stable for ≥ 1 year under recommended storage conditions (< 40 °C in a closed container). |

Table 1: Physicochemical properties of this compound. Data sourced from Shimadzu Chemistry & Diagnostics.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

Fenoxycarb exerts its insecticidal effects by mimicking the action of juvenile hormone (JH), a key regulator of insect development and metamorphosis. Understanding this pathway is crucial for developing new IGRs and assessing the impact of existing ones.

In the absence of JH, the Methoprene-tolerant (Met) receptor exists as an inactive homodimer. When JH (or a JHA like fenoxycarb) binds to the PAS-B domain of Met, a conformational change occurs. This allows Met to heterodimerize with another bHLH-PAS protein, often referred to as Taiman (Tai) or FISC. This JH-Met-Tai complex then binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription to maintain the larval state and prevent metamorphosis.

Experimental Protocols for Fenoxycarb Quantification using this compound

The following is a representative experimental protocol for the quantitative analysis of fenoxycarb in a food matrix (e.g., fruits or vegetables) using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for multi-residue pesticide analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

-

Standards: Fenoxycarb analytical standard, this compound internal standard

-

Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm), LC-MS/MS system with an electrospray ionization (ESI) source.

Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenoxycarb and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the fenoxycarb stock solution in a suitable solvent (e.g., acetonitrile).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards (e.g., 100 ng/mL).

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of the this compound internal standard spiking solution to the sample.

-

Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at a high speed for 2 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium formate, is common.

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both fenoxycarb and this compound.

| Parameter | Fenoxycarb | This compound |

| Precursor Ion (m/z) | 302.1 | 308.1 |

| Product Ion 1 (m/z) | 116.1 | 116.1 |

| Product Ion 2 (m/z) | 88.1 | 88.1 |

Table 2: Representative MRM transitions for fenoxycarb and this compound. Actual values should be optimized on the specific instrument.

Data Presentation and Performance Characteristics

The use of this compound allows for the generation of highly reliable quantitative data. The following table presents typical performance characteristics for a validated LC-MS/MS method for fenoxycarb analysis. While a specific validated method for this compound was not publicly available at the time of writing, these values are representative of what can be expected based on similar multi-residue pesticide analyses.

| Parameter | Typical Value/Range |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.00 |

Methodological & Application

The Gold Standard in Pesticide Analysis: Utilizing Fenoxycarb-13C6 as an Internal Standard in LC-MS/MS

For researchers, scientists, and professionals in drug development, the precise quantification of pesticide residues in various matrices is paramount for ensuring food safety and environmental monitoring. The use of a stable isotope-labeled internal standard, such as Fenoxycarb-13C6, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for achieving accurate and reliable results. This application note provides a detailed protocol for the determination of Fenoxycarb, a widely used insecticide, employing this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Stable isotope-labeled (SIL) internal standards are considered the most effective way to compensate for analytical variability in LC-MS/MS assays.[1][2] By incorporating a known amount of this compound into the sample at the beginning of the workflow, any loss of the target analyte during extraction, cleanup, or ionization is mirrored by a proportional loss of the internal standard. This isotopic dilution analysis ensures high precision and accuracy, as the ratio of the analyte to the internal standard remains constant.[3]

Experimental Workflow

The overall experimental workflow for the analysis of Fenoxycarb using this compound as an internal standard is a multi-step process that begins with sample preparation and culminates in data analysis.

Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and efficient technique for the extraction of pesticide residues from food matrices.[4][5]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or soil)

-

This compound internal standard solution (in acetonitrile)

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (anhydrous)

-

Sodium acetate (anhydrous)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution. The final concentration of the internal standard in the extract should be optimized but is typically in the range of 10-100 ng/mL.

-

Add 10 mL of acetonitrile with 1% acetic acid.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of anhydrous sodium acetate.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA, 50 mg C18, and 900 mg anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and then centrifuge at ≥4000 rpm for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis. A dilution with a suitable solvent may be necessary to minimize matrix effects.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Optimized for separation of Fenoxycarb from matrix interferences (a typical gradient starts at a low percentage of B, ramps up to a high percentage of B, and then re-equilibrates) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 40 °C |

MS/MS Parameters (MRM Mode):

Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ions of both Fenoxycarb and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fenoxycarb | 302.1 | 88.0 | 116.2 |

| This compound | 308.1 | To be determined empirically | To be determined empirically |

Note: The precursor ion for this compound is 6 Da higher than that of the unlabeled analyte due to the six 13C atoms. The product ions will depend on the location of the 13C labels in the molecule. It is common for at least one major fragment to retain the labels, resulting in a corresponding mass shift. Empirical determination of the optimal product ions and collision energies for this compound is a critical step in method development.

Quantitative Data

The following table summarizes typical performance data for the analysis of Fenoxycarb in food matrices. The use of this compound as an internal standard is expected to yield similar or improved performance characteristics.

| Parameter | Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

| Recovery | Brown Rice | 0.04 | 80.0 - 104.3 | < 4.8 | 0.04 | |

| Apple | 0.04 | 80.0 - 104.3 | < 4.8 | 0.04 | ||

| Green Pepper | 0.04 | 80.0 - 104.3 | < 4.8 | 0.04 | ||

| Chinese Cabbage | 0.04 | 80.0 - 104.3 | < 4.8 | 0.04 | ||

| Linearity | Various | 0.01 - 0.2 mg/L | R² > 0.995 | - | - | |

| LOQ | Various Foodstuffs | - | - | - | < 0.01 | |

| Recovery | Cannabis | LOQ | 81.7 - 117.6 | < 20 | Varies |

Signaling Pathways and Logical Relationships

The primary mode of action of Fenoxycarb is as an insect growth regulator, mimicking the action of juvenile hormone. This disrupts the normal development and metamorphosis of insects. The analytical workflow, however, is a logical sequence of steps designed to isolate and accurately measure the concentration of Fenoxycarb residues.

References

Application Note: High-Throughput Analysis of Fenoxycarb Residues Using Isotope Dilution LC-MS/MS with Fenoxycarb-¹³C₆ Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Fenoxycarb in various environmental and agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fenoxycarb-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1] This method is suitable for researchers, scientists, and professionals in pesticide residue analysis and food safety monitoring.

Introduction

Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator, disrupting the molting and development of various pests.[2] Its widespread use in agriculture necessitates reliable and accurate analytical methods to monitor its residues in food products and the environment to ensure compliance with maximum residue limits (MRLs). Stable isotope-labeled internal standards are crucial for accurate quantification in complex matrices, as they exhibit nearly identical chemical and physical properties to the target analyte, allowing for effective correction of matrix-induced signal suppression or enhancement.[1][3] This protocol provides a detailed workflow for the analysis of Fenoxycarb using Fenoxycarb-¹³C₆ as an internal standard.

Experimental Protocol

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate, Formic Acid

-

Standards: Fenoxycarb (analytical standard), Fenoxycarb-¹³C₆ (internal standard)

-

Sample Preparation: 50 mL polypropylene centrifuge tubes, dispersive solid-phase extraction (dSPE) tubes containing PSA (primary secondary amine) and MgSO₄.

Standard Solution Preparation

Prepare stock solutions of Fenoxycarb and Fenoxycarb-¹³C₆ in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution containing both the analyte and the internal standard at appropriate concentrations for calibration curves and sample fortification.

Sample Preparation (QuEChERS Method)

This protocol is generalized for fruit and soil matrices.

For Fruit Samples (e.g., Apples, Peaches):

-

Homogenize 10 g of the fruit sample.

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the appropriate amount of Fenoxycarb-¹³C₆ internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant to a dSPE tube containing PSA and MgSO₄ for cleanup.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

For Soil Samples:

-

Weigh 10 g of soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow to hydrate for 30 minutes.[3]

-

Add 10 mL of acetonitrile and the Fenoxycarb-¹³C₆ internal standard.

-

Shake for 5 minutes to extract the pesticides.

-

Add the QuEChERS extraction salts and proceed with the same steps as for fruit samples.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized LC-MS/MS Parameters for Fenoxycarb and Fenoxycarb-¹³C₆

| Parameter | Value |

| LC Column | C18, 100 x 2.1 mm, 3 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Flow Rate | 300 µL/min |

| Injection Volume | 3 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Fenoxycarb) | To be determined empirically |

| MRM Transition (Fenoxycarb-¹³C₆) | To be determined empirically |

Quantitative Data

The following tables summarize the expected performance of this method based on typical validation data for Fenoxycarb analysis in similar matrices.

Table 2: Method Validation Data for Fenoxycarb in Various Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Apple | 0.05 | 84.8 | < 10 |

| Peach | 0.01 | 97.9 | < 8 |

| Soil | 0.05 | 92.5 | < 10 |

Recovery data is representative and based on similar studies.

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD (mg/kg) | LOQ (mg/kg) |

| Apple | 0.064 | 0.21 |

| Peach | 0.005 | 0.01 |

| Soil | 0.01 | 0.03 |

LOD and LOQ values are representative and based on similar studies.

Experimental Workflow Diagram

Caption: Workflow for Fenoxycarb residue analysis.

Conclusion

The described method provides a reliable and accurate approach for the determination of Fenoxycarb in complex matrices like fruits and soil. The incorporation of Fenoxycarb-¹³C₆ as an internal standard is essential for mitigating matrix effects and ensuring high-quality quantitative results. This protocol is well-suited for routine monitoring and research applications in the field of pesticide residue analysis.

References

Quantitative Analysis of Fenoxycarb in Food Matrices using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Introduction

Fenoxycarb is a carbamate insecticide used to control a wide range of insect pests on various agricultural commodities. As a juvenile hormone analog, it disrupts the normal development of insects. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenoxycarb in food products to ensure consumer safety. Consequently, sensitive and accurate analytical methods are required for the routine monitoring of Fenoxycarb residues in diverse food matrices.

Isotope dilution mass spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled internal standard. This internal standard, which is chemically identical to the analyte of interest but has a different mass, is added to the sample at the beginning of the analytical procedure. It co-extracts with the native analyte and compensates for any losses during sample preparation and for matrix effects during instrumental analysis, leading to more reliable quantification.

This application note describes a detailed protocol for the quantitative analysis of Fenoxycarb in various food matrices, including fruits, vegetables, and high-fat commodities, using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The procedure employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Principle

The method is based on the extraction of Fenoxycarb and its isotopically labeled internal standard (e.g., Fenoxycarb-d5) from a homogenized food sample using the QuEChERS method. After extraction and a cleanup step to remove interfering matrix components, the extract is analyzed by LC-MS/MS. The separation of Fenoxycarb and its internal standard is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of the native Fenoxycarb to that of the isotopically labeled internal standard is used for quantification, which corrects for matrix effects and variations in recovery.